molecular formula C15H18BNO2 B104249 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 171364-85-5

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B104249
CAS No.: 171364-85-5
M. Wt: 255.12 g/mol
InChI Key: ARRJAONCYUAPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organoboron compound that features a quinoline ring bonded to a boronate ester. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronate ester group makes it a valuable intermediate in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Similar compounds are often used in the suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo such reactions.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . In this process, a boron atom from the compound forms a covalent bond with a carbon atom in the target molecule. This reaction is often facilitated by a palladium catalyst .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and biochemical pathways involved. Given its potential role in the Suzuki-Miyaura cross-coupling reactions , the compound could facilitate the synthesis of various biologically active compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (e.g., palladium) could influence the compound’s action, efficacy, and stability . For instance, the borylation process might require a specific temperature range for optimal efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of quinoline derivatives. One common method is the reaction of 3-bromoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Acids: Formed from oxidation of the boronate ester.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

Compared to similar compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRJAONCYUAPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445795
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171364-85-5
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 3
Reactant of Route 3
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 4
Reactant of Route 4
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 5
Reactant of Route 5
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 6
Reactant of Route 6
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.